molecular formula C8H9F3N2 B12438775 2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine CAS No. 910386-63-9

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine

Cat. No.: B12438775
CAS No.: 910386-63-9
M. Wt: 190.17 g/mol
InChI Key: QDWLBCPOTMKDHK-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the attachment of an ethanamine moiety. One common method involves the reaction of 4-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)pyridin-3-YL)ethanamine is unique due to the position of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets compared to its analogs .

Properties

CAS No.

910386-63-9

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-4-13-5-6(7)1-3-12/h2,4-5H,1,3,12H2

InChI Key

QDWLBCPOTMKDHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CCN

Origin of Product

United States

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